

Spectroscopic and Synthetic Profile of MOM-protected BINOL: A Technical Guide

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Compound of Interest

2,2'-

Compound Name: **BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for Methoxymethyl (MOM)-protected 1,1'-bi-2-naphthol (BINOL). This compound, formally known as 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, is a critical intermediate in the synthesis of a wide array of chiral ligands and catalysts utilized in asymmetric synthesis, a cornerstone of modern drug development and materials science. The protection of the hydroxyl groups of BINOL with MOM ethers enhances its stability and allows for selective functionalization at other positions on the binaphthyl scaffold.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, a common enantiomer of this compound. This data is essential for the characterization and quality control of this intermediate.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.93	d	9.0	2H	Ar-H
7.86	d	8.1	2H	Ar-H
7.49	d	9.0	2H	Ar-H
7.35	ddd	8.1, 6.9, 1.2	2H	Ar-H
7.21	ddd	8.1, 6.9, 1.2	2H	Ar-H
7.08	d	8.4	2H	Ar-H
4.93	d	6.6	2H	O-CH ₂ -O
4.86	d	6.6	2H	O-CH ₂ -O
3.16	s	6H		O-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
151.7	Ar-C
134.1	Ar-C
131.6	Ar-C
129.4	Ar-C
128.0	Ar-C
126.4	Ar-C
125.6	Ar-C
124.5	Ar-C
121.7	Ar-C
117.6	Ar-C
95.3	O-CH ₂ -O
56.1	O-CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Additional Spectroscopic Data

Technique	Data
Infrared (IR) Spectroscopy	Characteristic peaks for C-O ether stretching are typically observed. Data is available from chemical suppliers.
Mass Spectrometry (MS)	The expected molecular ion peak [M] ⁺ for C ₂₄ H ₂₂ O ₄ is m/z = 374.43. Data is available from chemical suppliers. [1]

Experimental Protocol: Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

The following is a detailed protocol for the synthesis of MOM-protected BINOL, adapted from a reliable procedure.

Materials and Reagents:

- (R)-1,1'-bi-2-naphthol
- Anhydrous Dichloromethane (CH_2Cl_2)
- N,N-Diisopropylethylamine (DIPEA)
- Chloromethyl methyl ether (MOM-Cl)
- 1 M Hydrochloric Acid (HCl)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Sodium Sulfate (Na_2SO_4)
- Hexane
- Ethyl Acetate

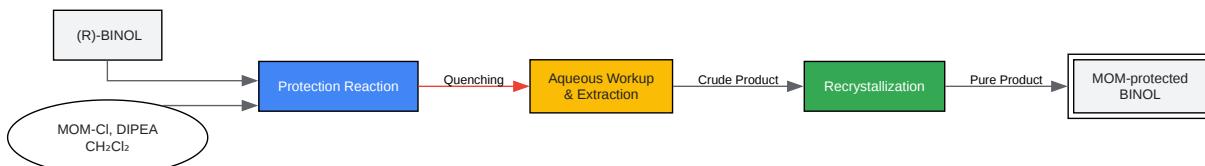
Procedure:

- A 300-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube.
- To the flask, add (R)-1,1'-bi-2-naphthol (12.1 g, 42.3 mmol).
- Add anhydrous dichloromethane (66 mL) to the flask and begin stirring.
- Cool the resulting suspension in an ice-water bath.
- Add N,N-Diisopropylethylamine (26.1 mL, 150 mmol) to the cooled suspension.
- In the dropping funnel, prepare a solution of chloromethyl methyl ether (12.1 mL, 159 mmol) in anhydrous dichloromethane (15 mL).

- Add the MOM-Cl solution dropwise to the reaction mixture over 30 minutes.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Stir the reaction mixture for 19 hours.
- Transfer the reaction mixture to a separatory funnel containing deionized water (200 mL).
- Extract the aqueous layer with dichloromethane (2 x 100 mL).
- Combine the organic layers and wash with 1 M aqueous HCl (100 mL), followed by 5% aqueous NaHCO₃ (100 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The crude product is purified by recrystallization from a 4:1 mixture of hexane and ethyl acetate to yield the final product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of MOM-protected BINOL.



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References

- 1. (R)-(+)-2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHYL(142128-92-5) 1H NMR spectrum [chemicalbook.com]
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